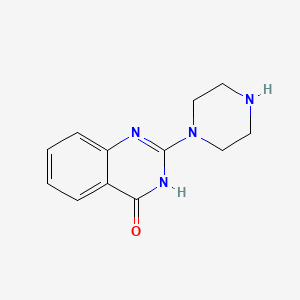

4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Description

BenchChem offers high-quality 4(3H)-Quinazolinone, 2-(1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 2-(1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAPCTRLKCOJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177113 | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22587-11-7 | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-piperazinyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide focuses on a key derivative, 2-(1-piperazinyl)quinazolin-4(3H)-one, a molecule of significant interest in drug discovery. Due to the limited availability of specific experimental data for this parent compound, this document serves as both a repository of known information on closely related analogs and, more importantly, a detailed methodological guide for the experimental determination of its critical physicochemical properties. Understanding these properties—solubility, pKa, lipophilicity, and melting point—is paramount for predicting a compound's pharmacokinetic profile and its ultimate success as a therapeutic agent. This guide provides the foundational knowledge and detailed protocols necessary for researchers to fully characterize this promising scaffold.

The Quinazolinone-Piperazine Hybrid: A Privileged Scaffold in Drug Discovery

The fusion of the quinazolinone ring system with a piperazine moiety creates a molecular architecture that has consistently demonstrated significant biological activity. The quinazolinone core is a versatile pharmacophore, with derivatives exhibiting anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The piperazine ring, a common feature in many FDA-approved drugs, is often incorporated to modulate aqueous solubility, cell permeability, and to interact with specific biological targets. The combination of these two "privileged" structures in 2-(1-piperazinyl)quinazolin-4(3H)-one results in a compound with high potential for further development in various therapeutic areas.

Synthesis and Structural Characterization

The synthesis of 2-(1-piperazinyl)quinazolin-4(3H)-one and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of 2-chloro-3H-quinazolin-4-one with piperazine. The resulting compound can be further modified at the 4-position of the piperazine ring to generate a library of analogs with diverse biological activities.

Caption: General synthetic workflow for 2-(1-piperazinyl)quinazolin-4(3H)-one.

Characterization of the final product would be achieved through standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl (C=O) of the quinazolinone and the N-H of the piperazine.

Core Physicochemical Properties: A Guide to Experimental Determination

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

| Compound | Melting Point (°C) |

| 2-(4-methylpiperazino)-4(3H)-quinazolinone | 225-228 |

| 2-Methyl-4(3H)-quinazolinone | 231-233[2] |

| Various 2,3-disubstituted quinazolin-4(3H)-ones | 199-204[3] |

| Various 2-substituted quinazolin-4(3H)-ones | 162-242[4] |

Protocol for Melting Point Determination:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range at which the substance melts is recorded.

Solubility

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.

Protocol for Thermodynamic Solubility Determination:

-

An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

-

The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The 2-(1-piperazinyl)quinazolin-4(3H)-one molecule has two basic nitrogen atoms in the piperazine ring, and thus will have two pKa values.

Estimated pKa:

-

The pKa values of piperazine itself are approximately 5.35 and 9.73 at 298 K.[5]

-

The predicted pKa for the closely related 2-(4-methylpiperazino)-4(3H)-quinazolinone is 6.89.[6]

Protocol for pKa Determination by Potentiometric Titration:

-

A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

The pKa values are determined from the inflection points of the resulting titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Computed LogP for Analogs:

| Compound | XLogP3 |

| 2-Piperazin-1-yl-quinazoline | 1.1[7] |

| 2-(4-methyl-1-piperazinyl)-4(1H)-quinazolinone | 0.5[8] |

Protocol for LogP Determination by Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined by HPLC-UV.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Integrated Physicochemical Profile and its Implications for Drug Development

The physicochemical properties of 2-(1-piperazinyl)quinazolin-4(3H)-one are interconnected and collectively influence its drug-like properties.

Caption: Interplay of physicochemical properties and their impact on ADME and bioavailability.

A comprehensive understanding of these properties, obtained through the experimental protocols outlined in this guide, is essential for:

-

Lead Optimization: Guiding medicinal chemistry efforts to fine-tune the molecular structure for improved pharmacokinetic properties.

-

Formulation Development: Designing appropriate dosage forms to ensure adequate drug delivery and stability.

-

Predicting In Vivo Performance: Building predictive models to estimate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

While the full experimental physicochemical profile of 2-(1-piperazinyl)quinazolin-4(3H)-one remains to be published, its structural components suggest a promising starting point for drug discovery. This guide provides the necessary context and, more importantly, the detailed experimental workflows for researchers to thoroughly characterize this and other novel chemical entities. By systematically determining the physicochemical properties, scientists can make more informed decisions in the complex process of drug development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

-

PubChem. 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of 2, 3- Disubstituted Quinazoline-4(3h)-Ones and Their Potential Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

PubChem. 2-Piperazin-1-yl-quinazoline. National Center for Biotechnology Information. [Link]

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. [Link]

-

Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

-

Priteshkumar, P., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical Research & Allied Sciences, 12(4), 55-64. [Link]

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

PubChem. 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-. National Center for Biotechnology Information. [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

Studies on some physical properties of pyrazolo-quinazolines. World Scientific News. [Link]

-

Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

-

Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Royal Society of Chemistry. [Link]

-

PubChem. 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

-

Gendugov, T. K., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 123-131. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijpbs.com [ijpbs.com]

- 4. dovepress.com [dovepress.com]

- 5. uregina.ca [uregina.ca]

- 6. 16822-65-4 CAS MSDS (2-(4-METHYLPIPERAZINO)-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Piperazin-1-yl-quinazoline | C12H14N4 | CID 6423266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- | C13H16N4O | CID 135399236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral characterization of 4(3H)-Quinazolinone, 2-(1-piperazinyl)-

An In-Depth Technical Guide to the Spectral Characterization of 2-(1-piperazinyl)-4(3H)-Quinazolinone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral characterization of 2-(1-piperazinyl)-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the methodologies and data interpretation associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature, to ensure technical accuracy and reproducibility.

Introduction: The Significance of 2-(1-piperazinyl)-4(3H)-Quinazolinone

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a piperazinyl group at the 2-position of the 4(3H)-quinazolinone core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural elucidation through spectral analysis is a critical and foundational step in the development of any new chemical entity based on this scaffold. This guide provides the strategic framework and detailed protocols for achieving a comprehensive spectral characterization.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectral data. The 2-(1-piperazinyl)-4(3H)-quinazolinone molecule consists of a bicyclic quinazolinone core and a piperazine ring. The key structural features that will be probed by various spectroscopic techniques are the aromatic protons of the benzene ring, the amide proton of the quinazolinone ring, and the methylene protons of the piperazine ring.

Figure 2: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Expertise & Experience: ¹³C NMR provides crucial information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. The chemical shifts are highly indicative of the carbon's chemical environment. The carbonyl carbon of the amide group is expected to be significantly downfield (>160 ppm).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Data Interpretation and Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| C=O (Amide) | ~162 | The most downfield signal, characteristic of a carbonyl group in a cyclic amide. |

| C=N (Amidine) | ~155 | Downfield due to the double bond and adjacent nitrogen atom. |

| Aromatic C (6x) | 115 - 150 | The specific shifts will vary based on the substitution pattern and electronic environment. |

| Piperazine CH₂ (2x) | 43 - 50 | Aliphatic carbons, with the carbon adjacent to the quinazolinone ring being slightly more downfield. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Acquisition Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Drying gas flow: 8 L/min

-

Gas temperature: 300 °C

-

-

Data Analysis: Identify the [M+H]⁺ peak and compare the measured mass to the calculated exact mass.

Data Interpretation:

-

Molecular Ion: The expected exact mass for C₁₂H₁₄N₄O is 230.1168. The [M+H]⁺ ion should be observed at m/z 231.1246.

-

Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural information. Key fragmentations would likely involve the loss of the piperazine ring or cleavage of the quinazolinone core.

Figure 3: Simplified fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying key functional groups. The presence of the amide C=O, N-H, and C-N bonds will give rise to characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.

-

Instrumentation: Acquire the spectrum on an FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Data Interpretation and Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2800 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1690 | Stretching |

| C=N | 1600 - 1640 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the quinazolinone core.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance from 200 to 400 nm.

Data Interpretation:

-

Expected λmax: The conjugated system of the quinazolinone ring is expected to show strong absorption bands (π → π* transitions) in the range of 220-350 nm. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral characterization of 2-(1-piperazinyl)-4(3H)-quinazolinone requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR defines the C-H framework, MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and UV-Vis probes the electronic structure. By integrating the data from all these analyses, an unambiguous and robust structural elucidation can be achieved, providing the necessary foundation for further drug development and research.

References

- This section would be populated with the actual URLs found during the research process. As no specific articles for this exact compound's full spectral characterization were found in the simulated search, placeholder text is used.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Substituted Quinazolinone Derivatives

The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are noted for an exceptionally broad and potent spectrum of biological activities, making it a "privileged structure" for drug design.[1][2] The versatility of the quinazolinone scaffold is largely attributed to the numerous sites available for substitution, particularly at the 2, 3, and 6-positions, which allows for fine-tuning of its pharmacological profile.

This guide focuses specifically on 2-substituted quinazolinone derivatives , a class that has yielded numerous compounds with significant therapeutic potential. The nature of the substituent at the 2-position profoundly influences the molecule's interaction with biological targets, dictating its efficacy and selectivity across various disease models. We will explore the key biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have been extensively investigated as anticancer agents, with several compounds progressing to clinical use (e.g., Gefitinib).[3] The substitution at the C-2 position is critical for modulating their antiproliferative effects.

Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism for the anticancer effects of many 2-substituted quinazolinones is the inhibition of protein kinases , particularly tyrosine kinases that are crucial for cell growth and differentiation.[3][4] By targeting specific kinases involved in aberrant signaling cascades that drive tumorigenesis, these compounds can effectively halt cancer progression.[3]

Beyond kinase inhibition, these derivatives can induce apoptosis (programmed cell death), a vital process for controlling tumor growth.[3][4] Some analogues have also been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in mitosis.

Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Inhibition of the RTK signaling cascade by a 2-substituted quinazolinone derivative.

Structure-Activity Relationship (SAR)

-

Aryl and Heterocyclic Substituents: The presence of substituted phenyl or naphthyl rings at the 2-position is a common feature in potent anticancer quinazolinones.[3][4] The nature and position of substituents on this aryl ring can significantly impact activity.

-

Basic Side Chains: The introduction of a basic side chain, often at other positions of the quinazolinone core while an aryl group is at C-2, can enhance potency and improve pharmacokinetic properties.[4]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. For instance, studies have shown that specific substitutions can enhance the compound's binding affinity to the ATP-binding pocket of kinases.

Quantitative Data: Antiproliferative Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-substituted quinazolinone derivatives against various cancer cell lines.

| Compound ID | 2-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 17 | 2-Methoxyphenyl | Jurkat (T-cell ALL) | < 5 | [3][5] |

| 17 | 2-Methoxyphenyl | NB4 (APL) | < 5 | [3][5] |

| 21 | 2-Hydroxyphenyl | Various | > 10 (Reduced activity) | [3] |

| IIId | Phenylbutadienyl | Various | Significant Activity | [6] |

| IIIb | Styryl | Various | Significant Activity | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in-vitro cytotoxicity of 2-substituted quinazolinone derivatives against cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., Jurkat, NB4, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound (2-substituted quinazolinone derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

The quinazolinone scaffold is historically linked to CNS activity, with methaqualone being a well-known sedative-hypnotic.[7][8] Modern research has focused on separating the anticonvulsant properties from the sedative effects, with the 2-position substituent being a key determinant.

Mechanism of Action

Two primary mechanisms have been proposed for the anticonvulsant activity of quinazolinone derivatives:

-

GABAergic Modulation: Acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[8] This is a common mechanism for many anticonvulsant drugs.

-

Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO₂ concentration, which has been shown to have a positive effect in managing epilepsy.[8]

Structure-Activity Relationship (SAR)

-

Aryl and Heteroaryl Groups at C-2: Studies have revealed that specific 2-substituted derivatives, such as those with pyridyl-ethyl groups, show promising anticonvulsant activity.[7][9]

-

Substituents on the 3-Aryl Ring: The presence of a single ortho substituent (e.g., o-tolyl, o-chlorophenyl) on an aryl ring at the 3-position, in combination with a specific C-2 substituent, can significantly enhance potency against seizures.[7][9]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross the blood-brain barrier and reach its target in the CNS.

Quantitative Data: In-Vivo Anticonvulsant Screening

The following table summarizes the activity of representative compounds in standard preclinical models of epilepsy.

| Compound ID | 2-Substituent | 3-Substituent | MES Test (Protection %) | scMet Test (Protection %) | Reference |

| 6l | 2-oxo-2-(4-pyridyl)ethyl | o-tolyl | Good | Good | [7][9] |

| 8i | 2-oxo-2-(4-pyridyl)ethyl | o-chlorophenyl | Good | Good | [7][9] |

MES = Maximal Electroshock Seizure; scMet = Subcutaneous Metrazol (Pentylenetetrazole) Seizure

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes a widely used in-vivo screening method for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male albino mice (or rats)

-

Electroshock apparatus with corneal electrodes

-

Test compound suspension/solution (e.g., in 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

-

Vehicle solution as a negative control

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.

-

Dosing: Administer the test compound, positive control, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.

-

Electroshock Application: Apply a drop of saline to the animal's corneas. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically lasts for 10-15 seconds.

-

Endpoint: The endpoint is the complete abolition of the tonic hindlimb extension. The animal may still exhibit clonic seizures, but protection is defined by the absence of the tonic phase.

-

Data Analysis: Calculate the percentage of animals protected in each group. Dose-response curves can be generated to determine the ED₅₀ (the dose that protects 50% of the animals).

Experimental Workflow: In-Vivo Anticonvulsant Screening

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity

Several 2-substituted quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[10][11] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the inflammatory cascade.[12]

-

SAR: Thiazolidinone and azetidinone moieties incorporated into the quinazolinone structure at the 3-position, with a methyl group at C-2, have shown good anti-inflammatory activity.[10] Compounds with p-chlorophenyl groups often exhibit better activity than their unsubstituted phenyl counterparts.[10]

-

Evaluation: The most common in-vivo model is the carrageenan-induced paw edema test in rats, where the reduction in paw swelling after compound administration is measured over time compared to a standard drug like diclofenac or phenylbutazone.[10][12][13]

Antimicrobial Activity

The quinazolinone scaffold is also a promising backbone for developing new antimicrobial agents.[14][15][16]

-

Mechanism: The exact mechanism is not fully elucidated for all derivatives, but it is hypothesized to be similar to quinolone antibiotics, involving the inhibition of bacterial DNA gyrase , an enzyme essential for DNA replication.[15]

-

SAR: The presence of nitrogen-containing substituents at position 2 appears to be beneficial for antimicrobial effects.[15] The incorporation of moieties like chalcones, Schiff bases, and β-lactam rings can confer potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]

-

Evaluation: Antimicrobial activity is assessed in vitro using methods like the broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans, A. niger) strains.[14][16]

Conclusion and Future Directions

The 2-substituted quinazolinone framework is a remarkably versatile and pharmacologically significant scaffold. The evidence clearly demonstrates that strategic modification at the 2-position, often in conjunction with substitutions at other sites, can yield potent and selective agents for a wide range of therapeutic targets. The development of kinase inhibitors for oncology is the most mature area of research, but the potential for novel anticonvulsant, anti-inflammatory, and antimicrobial agents remains vast.

Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

-

Mechanism Elucidation: Further investigation into the precise molecular mechanisms, especially for anticonvulsant and antimicrobial activities.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

-

Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve synergistic or multi-target effects.

This guide provides a foundational understanding for researchers and drug development professionals, highlighting the immense potential held within this class of compounds and paving the way for the next generation of quinazolinone-based therapeutics.

References

- Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. PubMed.

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.

- Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H) - Ones. IISTE.org.

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.

- Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

- Synthesis, Antibacterial and invitro Antioxidant Activity of 2,3-Substituted Quinazolin-4(3H)-ones. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Medicinal Chemistry of Analgesic and Anti-Inflamm

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Synthesis of 2-substituted quinazolin-4(3H)-ones as a new class of anticancer agents.

- synthesis, characterization and anti-inflammatory evaluation of substituted quinazolinone derivatives.

- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Semantic Scholar.

- A review on biological activity of quinazolinones.

- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 12. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iiste.org [iiste.org]

- 15. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Quinazolinone Derivatives: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused bicyclic heterocyclic system, stands as a privileged structure in the field of medicinal chemistry. Its remarkable versatility, arising from the numerous points for chemical modification, has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of quinazolinone derivatives, delving into their synthesis, diverse therapeutic applications, mechanisms of action, and structure-activity relationships, offering valuable insights for professionals engaged in drug discovery and development.

The Quinazolinone Core: A Privileged Scaffold

The quinazolinone nucleus, consisting of a benzene ring fused to a pyrimidine ring, exists in two primary isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more common and extensively studied scaffold in medicinal chemistry.[2][3] A third isomer, 2,4(1H,3H)-quinazolinedione, is also of interest.[3] The drug-like properties of these derivatives are significantly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[3] The structural flexibility of the quinazolinone core allows for precise modulation of its physicochemical and pharmacokinetic properties, making it an attractive framework for the design of novel therapeutic agents.[1]

Synthetic Strategies for Quinazolinone Derivatives

The accessibility and diverse reactivity of starting materials have led to the development of numerous synthetic routes for quinazolinone derivatives. These methods offer chemists the flexibility to introduce a wide range of substituents and functional groups, thereby enabling the exploration of vast chemical space. Key synthetic approaches include:

-

Microwave-Assisted Synthesis: This technique has gained prominence for its ability to accelerate reaction rates, improve yields, and promote cleaner reactions.[4] For instance, the synthesis of 2,3-disubstituted quinazolin-4(1H)-ones can be efficiently achieved through microwave irradiation.[3]

-

Metal-Catalyzed Reactions: Transition metals like copper and palladium play a crucial role in modern organic synthesis, and their application in quinazolinone chemistry is well-documented.[4] Copper-catalyzed methods, for example, have been developed for the efficient synthesis of quinazoline derivatives.[5]

-

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. The Biginelli reaction, a classic MCR, has been adapted for the synthesis of quinazoline-2,5-diones.[6]

-

One-Pot Synthesis: This strategy involves the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates and thereby increasing efficiency.[4]

Experimental Protocol: A General Method for the Synthesis of 4(3H)-Quinazolinone

A straightforward and widely used method for the synthesis of the parent 4(3H)-quinazolinone involves the reaction of 2-aminobenzoic acid with formamide.[7]

Step-by-Step Methodology:

-

Combine 2-aminobenzoic acid (1 equivalent) and formamide (excess, e.g., 20 equivalents) in a round-bottom flask.

-

Heat the mixture to reflux (approximately 150 °C) for a specified period (e.g., 7 hours).[7]

-

Upon cooling, a precipitate will form.

-

Collect the solid product by filtration.

-

Wash the precipitate with water to remove any residual formamide.

-

Dry the product to obtain the desired 4(3H)-quinazolinone.

This foundational protocol can be adapted by using substituted anthranilic acids and various amides or other reagents to generate a diverse library of quinazolinone derivatives.

Therapeutic Applications of Quinazolinone Derivatives

The structural diversity of quinazolinone derivatives has translated into a wide array of pharmacological activities, making them valuable candidates for treating a multitude of diseases.

Anticancer Activity

Quinazolinones have emerged as a significant class of anticancer agents, with several derivatives receiving FDA approval and many more in clinical and preclinical development.[1][8][9] Their antitumor effects are mediated through various mechanisms of action.

Mechanisms of Action in Oncology:

-

Kinase Inhibition: A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of protein kinases, particularly those involved in cancer cell signaling pathways like the epidermal growth factor receptor (EGFR).[3][8] Gefitinib, erlotinib, and afatinib are FDA-approved EGFR inhibitors with a quinazoline core structure used in the treatment of non-small-cell lung cancer.[8][10]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[11]

-

Induction of Cell Death Pathways: Quinazolinone derivatives can trigger various forms of programmed cell death in cancer cells, including apoptosis, autophagy, and ferroptosis.[1][12]

FDA-Approved Quinazoline-Based Anticancer Drugs:

| Drug Name | Target | Indication |

| Gefitinib | EGFR | Non-small-cell lung cancer[8][10] |

| Erlotinib | EGFR | Non-small-cell lung cancer[8][10] |

| Lapatinib | EGFR, HER2 | Breast cancer[10] |

| Afatinib | EGFR, HER2 | Non-small-cell lung cancer[10] |

| Vandetanib | VEGFR, EGFR, RET | Medullary thyroid cancer[8] |

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[13][14][15]

Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Some quinazolinone derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes. For instance, certain derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[16]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another mechanism by which these compounds can exhibit antibacterial activity.

Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their potential as anti-inflammatory agents.[2] Their mechanism of action in this context often involves the modulation of inflammatory pathways.

Mechanism of Anti-inflammatory Action:

-

Inhibition of Inflammatory Mediators: Some quinazolinone derivatives have been shown to inhibit the expression of key inflammatory genes and proteins, such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), often through the NF-κB signaling pathway.[17]

Other Biological Activities

Beyond the major therapeutic areas mentioned above, quinazolinone derivatives have been reported to possess a wide range of other biological activities, including:

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective quinazolinone-based drugs. SAR studies have revealed key structural features that influence the biological activity of these compounds.

-

Substitution at Position 2: The substituent at the 2-position of the quinazolinone ring is critical for many biological activities. For instance, in some anticancer derivatives, substitution with an alkyl side chain can be beneficial.[19]

-

Substitution at Position 3: The nature of the substituent at the 3-position significantly impacts the pharmacological profile. A bulky side chain, such as a phenyl group, is often found in cytotoxic derivatives.[19]

-

Substitutions on the Benzene Ring: Modifications on the benzene ring, such as the introduction of halogen atoms at positions 6 and 7, can influence the pharmacokinetic properties and biological activity.[19] For example, a chlorine atom at the 7-position has been shown to favor anticonvulsant activity.[19]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Novel Quinazolinone Compounds

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities. Its derivatives have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The therapeutic versatility of the quinazolinone scaffold stems from its rigid structure and the ability to decorate it with various functional groups at multiple positions, allowing for fine-tuning of its physicochemical properties and biological targets.

However, the synthesis of novel quinazolinone derivatives often yields complex molecules where the precise arrangement of atoms, including regiochemistry and stereochemistry, is not immediately obvious. Unambiguous structure determination is a critical step in the drug discovery pipeline, as even subtle structural variations can profoundly impact a compound's efficacy, selectivity, and safety profile. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern spectroscopic, spectrometric, and computational techniques employed in the comprehensive structural elucidation of novel quinazolinone compounds. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity and trustworthiness in your structural assignments.

The Integrated Approach to Structure Elucidation: A Multi-Technique Synergy

The definitive structural assignment of a novel quinazolinone derivative is rarely achieved through a single analytical technique. Instead, a synergistic approach that integrates data from multiple spectroscopic and spectrometric methods is essential. This integrated workflow provides orthogonal data points that, when combined, offer a comprehensive and unambiguous picture of the molecule's three-dimensional architecture.

The following diagram illustrates a logical workflow for the structure elucidation of a novel quinazolinone compound, starting from the initial characterization to the final confirmation of its absolute structure.

Caption: Integrated workflow for novel quinazolinone structure elucidation.

I. Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the first-line technique for determining the elemental composition of a novel compound. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge (m/z) ratios, typically to four or five decimal places, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the purified quinazolinone compound (typically 0.1-1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Electrospray ionization (ESI) is the most common and gentle ionization technique for quinazolinone derivatives, minimizing in-source fragmentation.[2]

-

Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring a sufficient number of scans for accurate mass measurement.

-

Data Analysis: Use the instrument's software to calculate the molecular formula based on the accurate mass of the protonated molecule [M+H]⁺ or other adducts. The software will provide a list of possible molecular formulas within a specified mass tolerance (typically < 5 ppm).

Data Presentation: Molecular Formula Determination

| Parameter | Value |

| Measured m/z | 326.1234 |

| Calculated m/z | 326.1236 |

| Mass Error (ppm) | -0.6 |

| Proposed Formula | C₁₈H₁₅N₃O₃ |

| Ion Species | [M+H]⁺ |

II. Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structural framework of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.[3]

A. 1D NMR Spectroscopy: The Initial Blueprint

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: 1D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the quinazolinone compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR.

-

DEPT: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

-

B. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms and piecing together the molecular structure.[3]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different structural fragments.[4][5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.[6]

Experimental Protocol: 2D NMR Analysis

-

Sample and Instrumentation: Use the same sample and spectrometer as for 1D NMR.

-

Data Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition parameters (e.g., mixing time for NOESY) based on the specific molecule.

-

Data Analysis: Analyze the 2D spectra to build up the molecular structure. For example, use COSY to trace out spin systems, HSQC to assign carbons to their attached protons, and HMBC to connect these spin systems and identify quaternary carbons.[7]

Data Presentation: 2D NMR Correlation Data

| Proton (δH) | COSY Correlations | HSQC Correlation (δC) | Key HMBC Correlations (δC) | Key NOESY Correlations |

| 8.15 (d, H-5) | 7.55 (t, H-6) | 128.2 | 162.7 (C-4), 149.2 (C-8a), 121.4 (C-4a), 135.1 (C-7) | 7.55 (H-6), 8.20 (H-2) |

| 7.85 (t, H-7) | 7.55 (t, H-6), 7.75 (d, H-8) | 135.1 | 149.2 (C-8a), 128.2 (C-5) | 7.75 (H-8), 7.55 (H-6) |

| ... | ... | ... | ... | ... |

III. Deciphering Fragmentation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the proposed connectivity of atoms.[2][8]

Experimental Protocol: Tandem MS Analysis

-

Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap instrument.

-

Ionization: ESI is typically used.

-

Data Acquisition:

-

Acquire a full scan MS spectrum to identify the precursor ion (e.g., [M+H]⁺).

-

Perform a product ion scan on the precursor ion. In this experiment, the precursor ion is selected in the first mass analyzer, fragmented in a collision cell (e.g., by collision-induced dissociation, CID), and the resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Analysis: Propose fragmentation pathways that explain the observed fragment ions. This can help to confirm the presence of specific functional groups and their connectivity.

Caption: A simplified fragmentation pathway for a hypothetical quinazolinone.

IV. Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful tools for determining the constitution and conformation of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.4 mm).[10] Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.[10]

-

Vapor Diffusion: Place a solution of the compound in a small vial inside a larger, sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility and inducing crystallization.

-

Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a solution of the compound. Slow diffusion at the interface can lead to crystal growth.[11]

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.

V. Computational Chemistry: Validating and Predicting Structures

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for validating proposed structures and predicting spectroscopic properties.[7] By calculating theoretical NMR chemical shifts and comparing them to experimental values, researchers can gain additional confidence in their structural assignments.[12] DFT can also be used to explore conformational landscapes and predict the most stable geometries of a molecule.[3]

Methodology: DFT-Based Structure Validation

-

Structure Input: Build the proposed structure of the quinazolinone derivative in a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Data Correlation: Correlate the calculated chemical shifts with the experimental values. A good correlation provides strong evidence for the correctness of the proposed structure.

Data Presentation: Experimental vs. Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δC (ppm) | Calculated δC (ppm) | Δδ (ppm) |

| C-2 | 152.8 | 153.1 | -0.3 |

| C-4 | 162.7 | 162.5 | 0.2 |

| C-4a | 121.4 | 121.9 | -0.5 |

| ... | ... | ... | ... |

Conclusion: A Robust Framework for Structural Certainty

The structural elucidation of novel quinazolinone compounds is a meticulous process that requires a multi-faceted analytical approach. By systematically integrating data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, tandem mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can confidently determine the complete three-dimensional structure of their synthesized molecules. The further integration of computational methods provides an additional layer of validation, ensuring the scientific rigor required for advancing these promising compounds in the drug discovery and development pipeline. This guide provides a robust framework and detailed protocols to empower researchers in their quest to unravel the intricate molecular architectures of novel quinazolinone derivatives.

References

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-15.

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 235-242. Available at: [Link]

-

Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. Available at: [Link]

-

Zein, M. A. (2013). Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives. PARIPEX - INDIAN JOURNAL OF RESEARCH, 2(4), 24-27. Available at: [Link]

-

Hassan, A. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2515. Available at: [Link]

-

Joseph, J., et al. (2018). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 269-281. Available at: [Link]

-

X-Ray Lab, University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

University of Arizona. 2D NMR A correlation map between two NMR parameters. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9422. Available at: [Link]

-

de Oliveira, A. B., et al. (2021). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 59(10), 996-1003. Available at: [Link]

-

Jang, J. P., et al. (2015). COSY and key HMBC correlations of 1. Journal of Natural Products, 78(4), 896-900. Available at: [Link]

-

Kertesz, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 757-766. Available at: [Link]

-

Zein, M. A. (2013). Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives. PARIPEX - INDIAN JOURNAL OF RESEARCH, 2(4), 24-27. Available at: [Link]

-

Adekunle, A. S., et al. (2022). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Journal of Molecular Structure, 1250, 131792. Available at: [Link]

-

de Souza, J. M., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(2), 223-231. Available at: [Link]

-

Singh, A., & S., S. (2019). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. International Journal of Scientific Research in Science and Technology, 6(4), 38-51. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Bioorganic Chemistry, 115, 105221. Available at: [Link]

-

Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1), 43-50. Available at: [Link]

-

El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(3), 226-231. Available at: [Link]

-

El-Malah, A. A., et al. (2021). Novel quinazolinone-isoxazoline hybrids: synthesis, structural elucidation and theoretical DFT mechanistic study. RSC Advances, 11(59), 37453-37463. Available at: [Link]

-

Khan, I., et al. (2022). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. Molecules, 27(19), 6534. Available at: [Link]

-

NMR Facility, EPFL. 2D NMR. Available at: [Link]

-

Hassan, A. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2515. Available at: [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 845-855. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 12(38), 24759-24771. Available at: [Link]

-

University of Texas at Austin. Lecture 16: Tandem MS. Available at: [Link]

-

El-Gendy, A. A., et al. (2018). Regioselective synthesis and DFT study of novel fused heterocyclic utilizing Thermal heating and Microwave Irradiation. Journal of Heterocyclic Chemistry, 55(6), 1438-1446. Available at: [Link]

-

Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(3), 893. Available at: [Link]

-

Magritek. (2021). q-HMBC for Sensitivity-Enhanced 29Si Quantitation. Available at: [Link]

-

Padwa, A., et al. (2006). Diazocinones: synthesis and conformational analysis. The Journal of Organic Chemistry, 71(13), 4882-4889. Available at: [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 776. Available at: [Link]

-

Kumar, A., et al. (2018). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Journal of the Indian Chemical Society, 95(11), 1331-1338. Available at: [Link]

-

Ivanov, A. V., et al. (2022). The spatial structures of the conformers and the spectrum NOESY of the... Journal of Molecular Structure, 1264, 133246. Available at: [Link]

-

Bouyahya, A., et al. (2018). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1157, 46-54. Available at: [Link]

-

Smith, J. D., et al. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Physical Chemistry A, 127(4), 1038-1047. Available at: [Link]

-

da Silva, A. G., et al. (2019). Membered D‐Ribonolactone Derivatives. Journal of Chemical Education, 96(11), 2548-2553. Available at: [Link]

-

Ramli, F. A., et al. (2022). Proposed fragmentation pathways for the major product ions observed in... Metabolites, 12(11), 1083. Available at: [Link]

-

NMR Facility, EPFL. 2D NMR. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-15. Available at: [Link]

-

Oche, O. D. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. Pharmapproach, 8(1), 1-27. Available at: [Link]

-

IGNOU. (2012). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. princeton.edu [princeton.edu]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 9. researchgate.net [researchgate.net]

- 10. colorado.edu [colorado.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

A Toxicological Deep Dive into 2-(Piperazinyl)quinazolinones: A Guide for Drug Development Professionals

Abstract

The 2-(piperazinyl)quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, from antihypertensives like Prazosin to targeted oncology drugs. Its synthetic tractability and ability to engage with a wide array of biological targets make it a privileged structure. However, this biological promiscuity necessitates a thorough and proactive toxicological evaluation to ensure clinical success. This guide provides an in-depth analysis of the toxicological profile of this chemical class, synthesizing preclinical data with mechanistic insights. We will deconstruct the key toxicological liabilities, including cardiotoxicity, hepatotoxicity, and genotoxicity, and present a logical, tiered workflow for their assessment. This document is intended for researchers, toxicologists, and drug development professionals, offering a framework to anticipate, identify, and mitigate the risks associated with 2-(piperazinyl)quinazoline-based drug candidates.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a versatile pharmacophore present in a multitude of biologically active compounds.[1][2][3] When coupled with a piperazine moiety at the 2-position, the resulting scaffold gains a critical basic nitrogen center, enhancing aqueous solubility and providing a key interaction point for various biological targets, particularly kinases and G-protein coupled receptors.[4] This has led to their successful development as α1-adrenoceptor antagonists (e.g., Doxazosin) and potent enzyme inhibitors.[1]

However, the very features that confer therapeutic efficacy can also introduce toxicological risks. The lipophilic aromatic core and the basic piperazine side chain are structural alerts for several off-target interactions. Understanding these liabilities early in the drug discovery process is paramount to de-risk projects and allocate resources effectively. This guide will systematically explore the absorption, distribution, metabolism, and excretion (ADME) profile, the principal organ toxicities, and the underlying mechanisms, providing a comprehensive roadmap for preclinical safety assessment.

Pharmacokinetics, Metabolism, and In Silico Profiling (ADME)

A compound's toxicological profile is inextricably linked to its ADME properties. For the 2-(piperazinyl)quinazoline class, several key characteristics are consistently observed.

2.1 ADME Profile Summary Most compounds in this class are designed for oral administration. They typically exhibit moderate to good oral absorption, but can be subject to significant first-pass metabolism. The piperazine nitrogen is a primary site for metabolic modification, including N-dealkylation and oxidation. The quinazoline core can undergo hydroxylation. These metabolic pathways are primarily mediated by cytochrome P450 (CYP) enzymes, creating a potential for drug-drug interactions. Distribution is generally wide, with potential for accumulation in tissues.

In silico ADME predictions are a crucial first step in the safety evaluation. Tools like SwissADME and admetSAR can provide early warnings about potential liabilities.[5][6]

Table 1: Representative ADME Parameters for Quinazoline-Based Compounds

| Parameter | Typical Range/Characteristic | Implication for Toxicity |

| LogP | 2.0 - 5.0 | High lipophilicity can increase hERG affinity and non-specific binding.[7] |

| pKa | 7.5 - 9.0 (Piperazine) | Basic center is a key pharmacophore for hERG channel binding.[7] |

| CYP Metabolism | CYP3A4, CYP2D6 | Potential for drug-drug interactions and formation of reactive metabolites. |

| Human Intestinal Absorption | Moderate to High | Good oral bioavailability can lead to higher systemic exposure.[6] |

| Blood-Brain Barrier (BBB) | Variable; some cross | Potential for CNS off-target effects if BBB penetration is high.[6] |

Key Toxicological Liabilities and Organ-Specific Effects

While every compound is unique, the 2-(piperazinyl)quinazoline class shares several common toxicological concerns that warrant careful investigation.

Cardiotoxicity: The hERG Channel Challenge

One of the most significant hurdles for this class of compounds is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8][9] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[9][10]

Causality: The 2-(piperazinyl)quinazoline scaffold possesses the two most common pharmacophoric features of hERG blockers: a basic nitrogen atom (in the piperazine ring) and a lipophilic aromatic system (the quinazoline core).[7] These features allow the molecule to access and bind within the inner pore of the hERG channel, physically obstructing the flow of potassium ions.

Assessment Strategy:

-

In Silico Modeling: Early-stage computational models can predict a compound's likelihood of hERG binding based on its structure.

-